Goyazensolide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

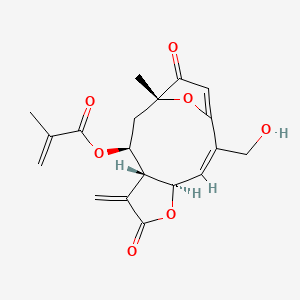

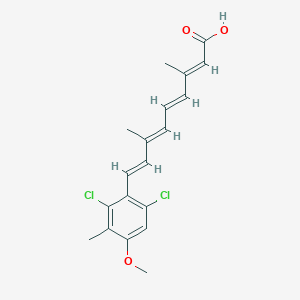

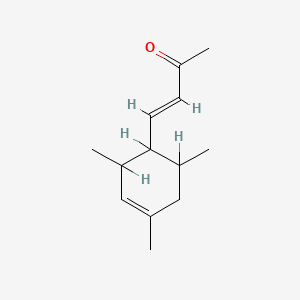

Goyazensolide is a naturally occurring sesquiterpene lactone, specifically a member of the furanoheliangolide family. It has been isolated from several plants, including Eremanthus goyazensis, which is native to Brazil . This compound has garnered attention due to its diverse biological activities, including schistosomicidal, cytotoxic, and potential anticancer properties .

準備方法

Synthetic Routes and Reaction Conditions

Goyazensolide can be synthesized through a build/couple/pair strategy, which involves the total synthesis of sesquiterpene lactones . One of the synthetic routes includes the use of hydrogen/Wilkinson’s catalyst for the reduction of this compound, resulting in high stereoselectivity . Another method involves the reduction with hydrogen/Pd-C, which produces a complex mixture that can be separated by column chromatography .

Industrial Production Methods

化学反応の分析

Types of Reactions

Goyazensolide undergoes various chemical reactions, including:

Reduction: Reduction with hydrogen/Wilkinson’s catalyst or hydrogen/Pd-C.

Oxidation: Asymmetric dihydroxylation followed by diastereoselective allylic oxidation (SeO2).

Common Reagents and Conditions

Reduction: Hydrogen/Wilkinson’s catalyst, hydrogen/Pd-C.

Oxidation: SeO2 for diastereoselective allylic oxidation.

Major Products Formed

Reduction: Produces stereoselective reduced products and epimers.

Oxidation: Results in dihydroxylated and oxidized products.

科学的研究の応用

Chemistry: Used as a model compound for studying sesquiterpene lactones and their synthetic routes.

Biology: Investigated for its schistosomicidal and cytotoxic properties.

Medicine: Potential treatment for neurofibromatosis type 2 and colon tumors.

Industry: Potential use in developing new pharmaceuticals and bioactive compounds.

作用機序

Goyazensolide exerts its effects through covalent interaction with specific molecular targets. It selectively targets the oncoprotein importin-5 (IPO5) for covalent engagement . This interaction inhibits the translocation of RASAL-2, a cargo of IPO5, into the nucleus and perturbs the binding between IPO5 and specific viral nuclear localization sequences . The presence of multiple Michael acceptors in this compound facilitates its covalent binding to targets .

類似化合物との比較

Goyazensolide is unique due to its specific structure and biological activities. Similar compounds include:

Ainsliadimer A: Selectively inhibits IKK kinase by reaction with Cys46 present in an allosteric pocket.

Deoxyelephantopin: Reacts with PPAR-γ and antagonizes the function of this nuclear receptor by engaging a cysteine located in the zinc-finger motif.

These compounds share similar mechanisms of action involving covalent interactions with specific molecular targets, but this compound’s unique structure and specific targets, such as importin-5, highlight its distinctiveness .

特性

CAS番号 |

60066-35-5 |

|---|---|

分子式 |

C19H20O7 |

分子量 |

360.4 g/mol |

IUPAC名 |

[(2Z,4R,8R,9S,11R)-2-(hydroxymethyl)-11-methyl-7-methylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-1(13),2-dien-9-yl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C19H20O7/c1-9(2)17(22)25-14-7-19(4)15(21)6-12(26-19)11(8-20)5-13-16(14)10(3)18(23)24-13/h5-6,13-14,16,20H,1,3,7-8H2,2,4H3/b11-5-/t13-,14+,16+,19-/m1/s1 |

InChIキー |

HTMCLLSRQWRPTN-OKMRAYSCSA-N |

SMILES |

CC(=C)C(=O)OC1CC2(C(=O)C=C(O2)C(=CC3C1C(=C)C(=O)O3)CO)C |

異性体SMILES |

CC(=C)C(=O)O[C@H]1C[C@@]2(C(=O)C=C(O2)/C(=C\[C@@H]3[C@@H]1C(=C)C(=O)O3)/CO)C |

正規SMILES |

CC(=C)C(=O)OC1CC2(C(=O)C=C(O2)C(=CC3C1C(=C)C(=O)O3)CO)C |

Key on ui other cas no. |

60066-35-5 |

同義語 |

furanoheliangolide goyazensolide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-octadecyl-2-[3-(3-octadecyl-1,3-benzoxazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazol-3-ium](/img/structure/B1232661.png)

![4-[3-(1H-Imidazol-4-yl)propoxy]benzonitrile](/img/structure/B1232663.png)

![4-benzyl-3-[(Z)-but-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B1232674.png)

![[(3aS,4S,6E,8R,10Z,11aS)-8-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate](/img/structure/B1232681.png)